molecular formula C19H22O2S B14534961 S-(4-Methylphenyl) 4-(pentyloxy)benzene-1-carbothioate CAS No. 62525-87-5

S-(4-Methylphenyl) 4-(pentyloxy)benzene-1-carbothioate

Cat. No.: B14534961
CAS No.: 62525-87-5
M. Wt: 314.4 g/mol
InChI Key: WHSNKWVOANZKRN-UHFFFAOYSA-N
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Description

S-(4-Methylphenyl) 4-(pentyloxy)benzene-1-carbothioate is an organic compound that belongs to the class of carbothioates It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methylphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the reaction of 4-(pentyloxy)benzoic acid with 4-methylphenyl thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired thioester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

S-(4-Methylphenyl) 4-(pentyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioester group can yield thiols or alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids or halogens in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

S-(4-Methylphenyl) 4-(pentyloxy)benzene-1-carbothioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(4-Methylphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its thioester functional group. The thioester can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
  • S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate
  • 4-(pentyloxy)benzene-1-carbohydrazide

Uniqueness

S-(4-Methylphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific combination of functional groups and the length of the pentyloxy chain. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

62525-87-5

Molecular Formula

C19H22O2S

Molecular Weight

314.4 g/mol

IUPAC Name

S-(4-methylphenyl) 4-pentoxybenzenecarbothioate

InChI

InChI=1S/C19H22O2S/c1-3-4-5-14-21-17-10-8-16(9-11-17)19(20)22-18-12-6-15(2)7-13-18/h6-13H,3-5,14H2,1-2H3

InChI Key

WHSNKWVOANZKRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C

Origin of Product

United States

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